
Polyoxyethylene sorbitan trioleate
Overview
Description
Polyoxyethylene sorbitan trioleate (commonly known as Polysorbate 85 or Tween 85) is a nonionic surfactant and emulsifier derived from sorbitol. Its chemical structure consists of a sorbitan backbone esterified with three oleic acid chains (C18:1) and conjugated with polyoxyethylene (POE) groups (typically 20 ethylene oxide units) . The CAS number is 9005-70-3, and its molecular formula is C₆₀H₁₀₈O₈·(C₂H₄O)ₙ . This compound is characterized by its lipophilic nature, making it suitable for stabilizing water-in-oil emulsions and enhancing drug solubility in pharmaceutical formulations .
Mechanism of Action
Target of Action
Polyoxyethylene sorbitan trioleate, also known as Tween 85, is a non-ionic surfactant . It primarily targets the interfaces between various phases in a multi-phase system, such as oil/water interfaces in emulsions . It also targets metal surfaces, acting as a corrosion inhibitor .
Mode of Action
Tween 85 interacts with its targets by reducing surface or interfacial tension . This allows for the formation of stable emulsions, where it acts as an emulsifying agent . In the context of corrosion inhibition, it forms a protective layer on the metal surface, preventing corrosive substances from reacting with the metal .
Biochemical Pathways
The biochemical pathways affected by Tween 85 are primarily related to its surfactant properties. It can alter the physical properties of biological membranes, potentially influencing the absorption and distribution of other compounds . .
Pharmacokinetics
It is known that small amounts of polyoxyethylene sorbitans, such as tween 85, are absorbed
Result of Action
The primary result of Tween 85’s action is the formation of stable emulsions, which can be used in a variety of applications, including pharmaceuticals, cosmetics, and food products . In addition, it can protect metal surfaces from corrosion, extending their lifespan .
Action Environment
The efficacy and stability of Tween 85 can be influenced by environmental factors such as temperature and pH . For example, it can be easily hydrolyzed under strong acid or strong alkali conditions . Additionally, its effectiveness as a corrosion inhibitor depends on the temperature and concentration of the surfactant .
Biochemical Analysis
Biochemical Properties
Polyoxyethylene sorbitan trioleate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to facilitate the solubilization of hydrophobic compounds, thereby enhancing their bioavailability and interaction with target biomolecules . For instance, it has been used in studies to assess the delivery of therapeutic agents like ammonium glycyrrhizinate for treating inflammatory diseases . The compound’s nonionic nature allows it to form stable emulsions, which are crucial for maintaining the integrity and functionality of proteins and enzymes during biochemical assays .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to enhance the delivery of bioactive compounds into cells, thereby modulating cellular functions . For example, in a study involving the delivery of resveratrol to protect skin against UV-induced damage, this compound significantly improved the penetration of resveratrol into skin cells, leading to reduced lipid peroxidation and erythema formation . This indicates its potential in enhancing the efficacy of therapeutic agents by improving their cellular uptake and activity.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It interacts with biomolecules via hydrophobic and hydrophilic interactions, facilitating the solubilization and stabilization of proteins and enzymes . The compound’s ethylene oxide chains form micelles in aqueous solutions, which can encapsulate hydrophobic molecules and enhance their solubility . Additionally, this compound can modulate the crystallization behavior of polysorbates, thereby influencing the stability and bioavailability of pharmaceutical formulations .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. It is relatively stable under normal conditions but can undergo oxidation and hydrolysis under extreme pH conditions . Long-term studies have shown that the compound maintains its emulsifying and solubilizing properties over extended periods, making it suitable for prolonged biochemical assays . Its stability can be compromised in the presence of strong acids or bases, leading to degradation and reduced efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, it is generally well-tolerated and does not exhibit significant toxicity . At high doses, it can cause adverse effects such as hemolysis and cytotoxicity . For instance, in a study involving zebrafish, high doses of polyoxyethylene sorbitan dioleate, a component of polysorbate 80, induced the highest hemolysis rate and cytotoxicity . These findings highlight the importance of optimizing dosage levels to minimize potential toxic effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with enzymes and cofactors. It is metabolized by esterases and lipases, which hydrolyze the ester bonds, releasing oleic acid and polyoxyethylene sorbitan . These metabolites are further processed through standard metabolic pathways, including beta-oxidation and glycolysis . The compound’s ability to modulate metabolic flux and metabolite levels makes it a valuable tool in metabolic studies.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed via passive diffusion and active transport mechanisms . It interacts with various transporters and binding proteins, facilitating its localization and accumulation in specific cellular compartments . The compound’s amphiphilic nature allows it to integrate into lipid bilayers, enhancing its distribution across cell membranes .
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. It is primarily localized in the endoplasmic reticulum and Golgi apparatus, where it participates in the synthesis and processing of lipids and proteins . The compound’s targeting signals and post-translational modifications direct it to these organelles, ensuring its proper localization and functionality .
Biological Activity
Polyoxyethylene sorbitan trioleate, commonly known as Polysorbate 85, is a non-ionic surfactant widely used in pharmaceuticals, food products, and cosmetics due to its emulsifying and solubilizing properties. This article explores the biological activity of Polysorbate 85, focusing on its applications, mechanisms of action, safety profile, and relevant case studies.
Polysorbate 85 is synthesized from sorbitol and oleic acid, with an average of 20 ethylene oxide units per molecule. It has a molecular formula of and an HLB (Hydrophilic-Lipophilic Balance) value of approximately 15-16, indicating its hydrophilic nature suitable for oil-in-water emulsions .
- Emulsification : Polysorbate 85 reduces surface tension between oil and water phases, facilitating the formation of stable emulsions. This property is crucial in drug delivery systems where it enhances the solubility of poorly water-soluble drugs by forming micelles or liposomes .
- Bioavailability Enhancement : By improving the solubility of active pharmaceutical ingredients (APIs), Polysorbate 85 enhances their absorption through biological membranes, making it particularly useful in injectable formulations and topical applications .
- Stabilization : In biopharmaceuticals, it stabilizes protein structures and prevents aggregation during storage and transportation, which is critical for maintaining the efficacy of vaccines and recombinant proteins .
Applications
- Pharmaceuticals : Used in injectable formulations to solubilize lipophilic drugs and stabilize emulsions.
- Cosmetics : Acts as an emulsifier in creams and lotions to maintain consistency.
- Food Industry : Functions as an emulsifier to improve texture and prevent separation in products like sauces and dressings .
- Veterinary Medicine : Utilized in injectable vaccines for pets and livestock to enhance drug solubility .
Safety Profile
While generally recognized as safe (GRAS) in food and pharmaceutical applications, Polysorbate 85 can cause skin irritation in sensitive individuals when used at high concentrations. Rare allergic reactions may occur, including dermatitis or gastrointestinal distress upon ingestion of large quantities .
Case Studies
-
Microemulsion Formulation for Triamcinolone :
A study investigated a microemulgel formulation using Polysorbate 85 to enhance the transdermal delivery of triamcinolone. The optimized formulation showed a significant increase in drug release rates through biological membranes compared to conventional formulations . -
Corrosion Inhibition :
Research demonstrated that Polysorbate 85 acts as an effective corrosion inhibitor for carbon steel in aqueous environments. The surfactant's ability to form protective films on metal surfaces was attributed to its amphiphilic nature, which reduces surface tension and enhances adhesion . -
Stability in Ocular Formulations :
In ocular drug formulations, Polysorbate 85 was shown to stabilize active ingredients, ensuring uniform distribution within the solution. This characteristic is vital for improving the bioavailability of ophthalmic drugs .
Comparative Analysis
Property | Polysorbate 80 (Tween 80) | Polysorbate 85 (Tween 85) |
---|---|---|
HLB Value | ~15 | ~15-16 |
Primary Use | Emulsifier in food | Emulsifier in pharmaceuticals |
Bioavailability Enhancement | Moderate | High |
Skin Irritation Potential | Low | Moderate |
Scientific Research Applications
Food Industry
Polyoxyethylene sorbitan trioleate is extensively used in the food industry for its emulsifying and stabilizing properties.
Application | Functionality | Examples |
---|---|---|
Baked Goods | Improves texture and prevents ingredient separation | Cakes, pastries |
Dairy Products | Enhances mouthfeel and stability | Ice creams, creams |
Confectionery | Acts as an emulsifier for fats | Chocolates, candies |
Beverages | Stabilizes emulsions and disperses flavors | Fruit juices |
In a study, it was found that Polysorbate 85 effectively enhances the dispersion of flavoring agents in beverages, ensuring uniform taste throughout the product .
Pharmaceutical Applications
In pharmaceuticals, this compound is utilized for its solubilizing and stabilizing properties in drug formulations.
Application | Functionality | Examples |
---|---|---|
Injectable Formulations | Solubilizes active pharmaceutical ingredients (APIs) | Vaccines, protein-based drugs |
Ocular Formulations | Stabilizes solutions for eye drops | Eye lubricants |
Gene Therapy | Facilitates delivery of therapeutic genes | Gene delivery systems |
Research indicates that Polysorbate 85 plays a critical role in maintaining the stability of protein structures in biopharmaceuticals, preventing aggregation during storage .
Cosmetic Industry
In cosmetics, this compound serves as an emulsifier and solubilizer.
Application | Functionality | Examples |
---|---|---|
Creams and Lotions | Improves texture and spreadability | Moisturizers |
Hair Products | Acts as a conditioner and emulsifier | Shampoos, conditioners |
Makeup Removers | Enhances the removal of makeup without irritation | Cleansing oils |
Polysorbate 85 is particularly effective in improving the consistency of formulations and preventing separation over time .
Industrial Applications
This compound is also used in various industrial applications due to its emulsifying properties.
Application | Functionality | Examples |
---|---|---|
Textile Industry | Acts as a lubricant and emulsifier | Fabric treatments |
Coatings | Enhances pigment distribution | Paints and inks |
Agrochemicals | Emulsifies pesticides for better application | Agricultural sprays |
In industrial cleaning products, it helps dissolve oils and dirt effectively, improving cleaning efficiency .
Case Studies
- Food Emulsification : A study demonstrated that the addition of this compound to ice cream formulations improved overrun and texture significantly compared to control samples without the surfactant .
- Pharmaceutical Stability : Research on injectable formulations revealed that Polysorbate 85 effectively stabilized protein-based drugs during storage, reducing aggregation rates significantly .
- Cosmetic Formulation : A comparative analysis of lotions showed that those containing this compound had better spreadability and texture compared to those without it, indicating its importance in cosmetic formulations .
Safety Profile
While generally considered safe for use in food and pharmaceutical applications, this compound can cause skin irritation in sensitive individuals. It may also lead to gastrointestinal distress if ingested in large quantities. Therefore, it is essential to adhere to recommended usage levels across different applications to minimize any adverse effects .
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of polyoxyethylene sorbitan trioleate relevant to its role as a nonionic surfactant in experimental systems?
- Methodological Answer : Key properties include its hydrophile-lipophile balance (HLB) value of 11.0 , indicating water-in-oil emulsification capability . Its physical state as a viscous amber liquid (or gel at lower temperatures) and solubility in organic solvents (e.g., ethanol, acetone) make it suitable for lipid-based formulations . Researchers should verify purity (>90%) via saponification value (83–105 mg KOH/g) and specific gravity (1.030–1.036) .
Q. Which chromatographic purification methods are recommended for obtaining high-purity this compound from organic impurities?
- Methodological Answer : Column chromatography using acetonitrile/acetone (7.5:2.5 v/v) effectively removes organic impurities, achieving 98% purity . Thin-layer chromatography (TLC) with a metallic iodine chamber is optimal for eluent selection and purity monitoring .
Q. How should researchers handle this compound to ensure safety and stability in laboratory settings?
- Methodological Answer : Store at room temperature in airtight containers to prevent oxidation . Use personal protective equipment (PPE) due to its classification as a skin/eye irritant (GHS Category 2/2A) . Avoid strong acids/oxidizers to prevent decomposition .
Advanced Research Questions
Q. How can integrated spectroscopic techniques (NMR, FTIR) be optimized for structural elucidation and purity assessment?
- Methodological Answer :
- ¹H/¹³C NMR : Use a Bruker AVANCE 3-400 MHz spectrometer in deuterated DMSO to resolve ethylene oxide (EO) chain signals (δ 3.3–3.7 ppm) and oleate backbone peaks (δ 5.3 ppm for double bonds) . COSY NMR confirms spin-spin coupling in the sorbitan core .
- FTIR : Analyze using a Shimadzu FTIR-8400S with KBr pellets (5% w/w sample). Key bands include C=O (1740 cm⁻¹, ester), C-O-C (1100 cm⁻¹, EO chains), and C=C (1650 cm⁻¹, trioleate) .
Q. What challenges exist in characterizing this compound's polydispersity, and how can advanced mass spectrometry address them?
- Methodological Answer : Polydispersity arises from variable ethylene oxide (EO) chain lengths (e.g., 17–35 EO units) . UPLC-Q-TOF-MS with C18 columns resolves components like this compound (PSTri, m/z 1300–1500) and tetraoleate (PSTetra, m/z 1600–1800) . Use negative ion mode with 0.1% formic acid for optimal ionization .
Q. How does the surfactant's HLB value influence nanoparticle stabilization in drug delivery systems?
- Methodological Answer : The HLB of 11.0 enables oil-in-water emulsion stabilization in liposomal systems. For example, NM300k silver nanoparticles (20 nm) use 4% this compound with ammonium nitrate to prevent aggregation . Compare with polysorbate 80 (HLB 15.0) for hydrophilic drug encapsulation efficiency .
Q. What methodological approaches are recommended for analyzing its efficacy as a membrane permeability enhancer in macromolecule delivery?
- Methodological Answer : Use Caco-2 cell monolayers to assess transepithelial electrical resistance (TEER) reduction. This compound (0.1–1% w/v) enhances permeability 2–3× versus controls, but is less effective than liposomal formulations . Validate via LC-MS quantification of transported payload (e.g., insulin) .
Q. How can researchers evaluate its stability under extreme pH or thermal conditions for pharmaceutical applications?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months). Monitor degradation via NMR for ester bond hydrolysis (disappearance of δ 4.1–4.3 ppm sorbitan-O-CH₂ peaks) . FTIR tracks oxidation (reduction of C=C bands at 1650 cm⁻¹) .
Comparison with Similar Compounds
Structural Differences
Polyoxyethylene sorbitan trioleate belongs to the Polysorbate (Tween) family, which includes variants differentiated by fatty acid chains and esterification degrees:
Compound | Fatty Acid Chains | Number of Esterified Oleates | POE Units |
---|---|---|---|
Tween 85 (PSTri) | Oleic acid (C18:1) | 3 | 20 |
Tween 80 (PSMono) | Oleic acid (C18:1) | 1 | 20 |
Tween 20 | Lauric acid (C12) | 1 | 20 |
Tween 40 | Palmitic acid (C16) | 1 | 20 |
Span 85 (sorbitan trioleate) | Oleic acid (C18:1) | 3 | 0 (no POE) |
Key structural distinctions:
- Tween 85 vs. Tween 80 : Tween 85 has three oleate groups, whereas Tween 80 has one, making Tween 85 significantly more lipophilic .
- Tween 85 vs. Span 85 : The absence of POE groups in Span 85 results in extremely low hydrophilicity (HLB 1.8 vs. 11 for Tween 85) .
Hydrophile-Lipophile Balance (HLB)
HLB values determine surfactant applications in emulsions:
Compound | HLB Value | Application Type |
---|---|---|
Tween 85 | 11 | Water-in-oil (W/O) emulsions |
Tween 80 | 15 | Oil-in-water (O/W) emulsions |
Tween 20 | 16.7 | O/W emulsions, solubilization |
Span 85 | 1.8 | W/O emulsions (high lipophilicity) |
Functional Implications :
- Tween 85’s moderate HLB (11) enables its use in self-microemulsifying drug delivery systems (SMEDDS) for lipophilic drugs like ferulic acid, where it enhances loading capacity and stability .
- Tween 80’s higher HLB (15) suits O/W emulsions in vaccines (e.g., MF59 adjuvant) .
Pharmaceutical and Vaccine Adjuvants
- Tween 85 : Used in squalene-based adjuvants (e.g., SWE emulsion) to stabilize antigen dispersions and improve immune responses . Also employed in SMEDDS for drugs with low aqueous solubility .
- Tween 80 : Dominates injectable formulations (e.g., Fluad influenza vaccine) due to its O/W emulsification efficiency .
Cosmetics and Industrial Formulations
Properties
IUPAC Name |
methyl 3-(1,3-benzodioxol-5-ylmethylsulfamoyl)thiophene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO6S2/c1-19-14(16)13-12(4-5-22-13)23(17,18)15-7-9-2-3-10-11(6-9)21-8-20-10/h2-6,15H,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPCLPBLTPXDOIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear dark brown liquid; [Sigma-Aldrich MSDS] | |
Record name | Polysorbate 85 | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21556 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
18.09 [mmHg] | |
Record name | Polysorbate 85 | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21556 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
9005-70-3 | |
Record name | Sorbitan, tri-(9Z)-9-octadecenoate, poly(oxy-1,2-ethanediyl) derivs. | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Sorbitan, tri-(9Z)-9-octadecenoate, poly(oxy-1,2-ethanediyl) derivs. | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.805 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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